molecular formula C5H8N2O B1346709 6-methyl-4,5-dihydropyridazin-3(2H)-one CAS No. 5157-08-4

6-methyl-4,5-dihydropyridazin-3(2H)-one

Cat. No. B1346709
CAS RN: 5157-08-4
M. Wt: 112.13 g/mol
InChI Key: VOTFXESXPPEARL-UHFFFAOYSA-N
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Description

6-methyl-4,5-dihydropyridazin-3(2H)-one (6-MDP) is a heterocyclic organic compound that has been widely used in organic synthesis and as a pharmaceutical intermediate. It belongs to the class of pyridazinones, which are a family of heterocyclic compounds that are known to have a wide range of biological activities. 6-MDP has been studied for its potential use as an anti-inflammatory agent, an anti-cancer agent, and an antimicrobial agent.

Scientific Research Applications

Antibacterial Applications

The compound 6-methyl-4,5-dihydropyridazin-3(2H)-one has been evaluated for its antibacterial properties. Derivatives of this compound, specifically (E)-5-arylidene derivatives, have shown effectiveness against a range of bacteria including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa strains .

Anti-inflammatory and Analgesic Applications

Another significant application of this compound is in the field of anti-inflammatory and analgesic treatments. A series of derivatives, namely 4-carbamoyl-5-aryl-6-methyl derivatives, have been synthesized and tested for these properties. Among these compounds, one exhibited anti-inflammatory activity, albeit for a shorter duration compared to indomethacin, a reference drug .

properties

IUPAC Name

3-methyl-4,5-dihydro-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H8N2O/c1-4-2-3-5(8)7-6-4/h2-3H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOTFXESXPPEARL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20199521
Record name 3(2H)-Pyridazinone, 4,5-dihydro-6-methyl-
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Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

6-methyl-4,5-dihydropyridazin-3(2H)-one

CAS RN

5157-08-4
Record name 4,5-Dihydro-6-methyl-3(2H)-pyridazinone
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Record name 4,5-Dihydro-6-methyl-3(2H)-pyridazinone
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Record name 5157-08-4
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Record name 3(2H)-Pyridazinone, 4,5-dihydro-6-methyl-
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Record name 3-methyl-4,5-dihydro-1H-pyridazin-6-one
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Record name 4,5-DIHYDRO-6-METHYL-3(2H)-PYRIDAZINONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key pharmacological properties of 6-methyl-4,5-dihydropyridazin-3(2H)-one and its derivatives?

A1: Research indicates that 6-methyl-4,5-dihydropyridazin-3(2H)-one derivatives exhibit a range of pharmacological activities. Specifically, they have shown potential as:

  • Anti-inflammatory agents: Some derivatives demonstrate anti-inflammatory effects, although often with shorter duration compared to standard drugs like indomethacin [].
  • Analgesics: Several derivatives exhibit notable analgesic properties in models of pain, such as the writhing test and hot plate test [].
  • Antithrombotic and Antiulcer agents: Certain derivatives, particularly those with aryl substitutions at the 5-position, have displayed antithrombotic and antiulcer properties [].

Q2: How does the structure of 6-methyl-4,5-dihydropyridazin-3(2H)-one influence its activity?

A2: Structure-activity relationship (SAR) studies reveal that modifications to the 6-methyl-4,5-dihydropyridazin-3(2H)-one core structure significantly impact its pharmacological profile. For instance:

  • Aryl substitutions at the 5-position: These modifications often lead to compounds with enhanced antithrombotic and antiulcer properties [].
  • Introduction of a carbamoyl group at the 4-position: This modification resulted in compounds with anti-inflammatory activity, suggesting a potential binding site for interaction with inflammatory targets [].

Q3: Can Grignard reagents be used to modify 6-methyl-4,5-dihydropyridazin-3(2H)-one?

A3: Yes, Grignard reagents react with both 6-methylpyridazin-3(2H)-one and its dihydro derivative to introduce aryl groups at various positions. The reaction conditions and the specific Grignard reagent used determine the regioselectivity and the final product structure []. For example, using phenylmagnesium bromide with 6-methylpyridazin-3(2H)-one can lead to either 4-phenyl-6-methylpyridazin-3(2H)-one or a mixture of 4- and 5-phenyl-4,5-dihydro-6-methylpyridazin-3(2H)-ones depending on the solvent and reagent equivalents.

Q4: What are the potential applications of 6-methyl-4,5-dihydropyridazin-3(2H)-one in medicinal chemistry?

A4: Based on the demonstrated pharmacological activities, 6-methyl-4,5-dihydropyridazin-3(2H)-one and its derivatives hold promise as lead compounds for developing novel therapeutics for:

    Q5: Are there any known methods for synthesizing 6-methyl-4,5-dihydropyridazin-3(2H)-one derivatives with potential anti-inflammatory properties?

    A5: Yes, research suggests that reacting 4-oxopentanoic acid with hydrazine hydrate yields 6-methyl-4,5-dihydropyridazin-3(2H)-one, which has been shown to inhibit inflammatory cytokines like IL-6 and TNF []. Further modifications to this core structure can be explored to potentially enhance its activity and develop more potent anti-inflammatory agents.

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